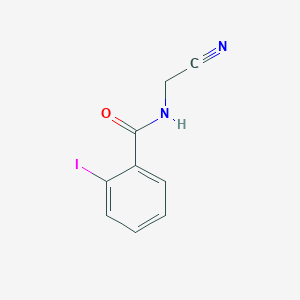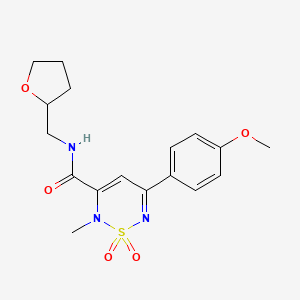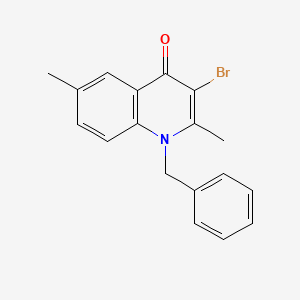![molecular formula C17H20N4O3 B4586424 N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4586424.png)
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide
Overview
Description
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide is a useful research compound. Its molecular formula is C17H20N4O3 and its molecular weight is 328.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.15354051 g/mol and the complexity rating of the compound is 463. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure and Interactions
Research on related compounds has explored their intricate molecular structures and interactions. For instance, the study of N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides has revealed significant insights into the geometric parameters of similar compounds. These structures demonstrate how the methoxy/methyl-substituted phenyl groups interact with other elements of the molecule, suggesting potential for various scientific applications, including the study of molecular interactions and the development of new materials or chemical sensors (Köysal et al., 2005).
Synthesis and Characterization
The synthesis and characterization of novel compounds are vital for advancing scientific research. For example, the creation of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides has been documented, showcasing methods to synthesize and analyze new compounds with potential applications in medicinal chemistry and drug discovery (Hassan, Hafez, & Osman, 2014).
Novel Derivatives and Their Properties
The development of novel pyrazole derivatives has been explored, providing insights into their thermal stability, molecular geometries, and potential applications in fields such as material science and pharmaceutical research. Studies like the synthesis, spectral, and X-ray crystal structure analysis of specific pyrazole carboxamide derivatives offer a foundation for developing new materials with unique physical properties (Kumara et al., 2018).
Catalytic and Biological Applications
Research has also focused on the catalytic and biological applications of pyrazole compounds. For instance, the preparation of pyranopyrazoles using isonicotinic acid as a dual and biological organocatalyst presents a green, efficient method for synthesizing compounds with potential applications in agriculture and medicinal chemistry (Zolfigol et al., 2013).
Fluorophores and Imaging Agents
Another application area is the use of related compounds in the synthesis of efficient color-tunable fluorophores for imaging and diagnostic purposes. The development of N-ethoxycarbonylpyrene- and perylene thioamides as building blocks for fluorescent dyes demonstrates the potential of these compounds in creating advanced imaging agents that could benefit biomedical research (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).
Properties
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-3-21-9-8-13(19-21)11-18-17(22)16-10-15(20-24-16)12-4-6-14(23-2)7-5-12/h4-9,16H,3,10-11H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDYKBNQLVVMGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)CNC(=O)C2CC(=NO2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[4-(4-METHOXYBENZYL)PIPERAZINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID](/img/structure/B4586341.png)
![N-(4-chlorobenzyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B4586347.png)
![ETHYL 2-(ALLYLAMINO)-4-({[3-CYANO-6-(DIFLUOROMETHYL)-4-METHYL-2-PYRIDYL]SULFANYL}METHYL)-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B4586362.png)
![N-[(5Z)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide](/img/structure/B4586370.png)

![(5E)-5-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4586381.png)

![2-{[5-(furan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-hydroxyphenyl)acetamide](/img/structure/B4586391.png)


![methyl 2-[({[4-ethyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4586404.png)

![2-{[N-(2-chlorophenyl)-N-(phenylsulfonyl)glycyl]amino}-N-propylbenzamide](/img/structure/B4586419.png)
![2-(ethylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B4586423.png)
